Stereochemical Purity: (3S,4S) vs. (3R,4S) Diastereomer
The target (3S,4S) configuration places the carboxylic acid and phenyl ring in a specific cis-relationship, which is structurally distinct from the (3R,4S) diastereomer (CAS 652971-19-2). In the related system of (3S,4S)- and (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid, X-ray crystallography confirmed that the (3S,4S) configuration forces the phenyl group into an equatorial position, while the carboxyl group is axial [1]. This contrasts with the (3S,4R) configuration, leading to a different overall molecular shape. The (3S,4S) compound is supplied at a guaranteed purity of ≥98%, with the single enantiomer specified, eliminating ambiguity in chiral building block procurement .
| Evidence Dimension | Relative stereochemistry and solid-state conformation |
|---|---|
| Target Compound Data | (3S,4S) configuration: phenyl equatorial, carboxyl axial (by analogy to (3S,4S)-3-methyl-4-phenylpiperidine-4-carboxylic acid) |
| Comparator Or Baseline | (3R,4S)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-19-2): alternative cis-diastereomer; (3S,4R) configuration: differing ring conformation |
| Quantified Difference | Distinct 3D pharmacophore geometry; conformation inferred from X-ray data on analogous 3-methyl derivatives [1] |
| Conditions | X-ray crystallography (analogous compound); general stereochemical principles |
Why This Matters
Procuring the correct (3S,4S) enantiomer ensures the desired 3D orientation for downstream chiral syntheses, avoiding the need for expensive chiral chromatographic separations later in the synthetic route.
- [1] Peeters, O. M. et al. Absolute configuration of (3S,4R)- and (3S,4S)-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide. Acta Cryst. C 1994, 50, 560-562. View Source
